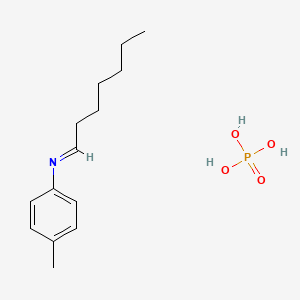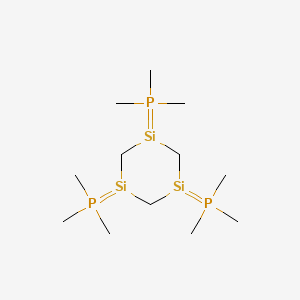![molecular formula C48H88N2O4 B14511996 2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) CAS No. 63266-78-4](/img/structure/B14511996.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core and two N-methyl-N-octadecylacetamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-methyl-N-octadecylacetamide under specific conditions. The process may include steps such as:
Williamson Ether Synthesis: This method involves the reaction of a phenol with an alkyl halide in the presence of a base to form an ether. For example, the reaction of 1,2-dihydroxybenzene with an appropriate alkyl halide.
Amidation: The resulting ether is then reacted with N-methyl-N-octadecylamine in the presence of a coupling agent to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of the amide groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It can be incorporated into polymer matrices to modify their properties.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to link biomolecules, facilitating the study of biological interactions.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Surfactants: The compound can act as a surfactant in various industrial processes, including emulsification and dispersion.
Coatings: It can be used in coatings to enhance their durability and resistance to environmental factors.
作用機序
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The phenyl ring can engage in π-π interactions, while the amide groups can form hydrogen bonds, facilitating its binding to target molecules.
類似化合物との比較
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): Similar structure but with dipropyl groups instead of octadecyl groups.
2,2’-[1,3-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
2,2’-[1,4-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: The uniqueness of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) lies in its specific substitution pattern and the presence of long octadecyl chains, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds with high stability and reactivity.
特性
CAS番号 |
63266-78-4 |
|---|---|
分子式 |
C48H88N2O4 |
分子量 |
757.2 g/mol |
IUPAC名 |
N-methyl-2-[2-[2-[methyl(octadecyl)amino]-2-oxoethoxy]phenoxy]-N-octadecylacetamide |
InChI |
InChI=1S/C48H88N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-49(3)47(51)43-53-45-39-35-36-40-46(45)54-44-48(52)50(4)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36,39-40H,5-34,37-38,41-44H2,1-4H3 |
InChIキー |
NMSIZELNFJFBLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=O)COC1=CC=CC=C1OCC(=O)N(C)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
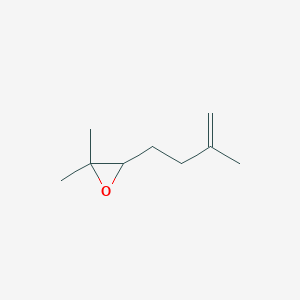
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
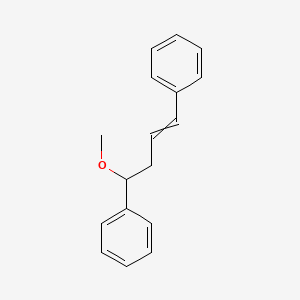
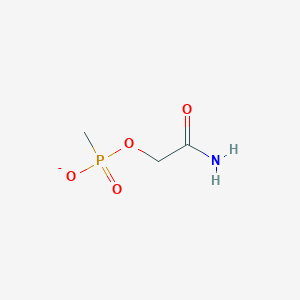
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
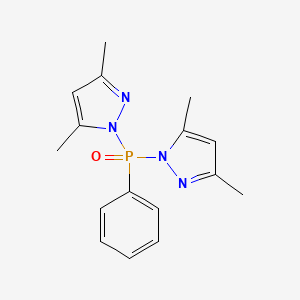

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
